![molecular formula C25H27N3O4 B3931333 1-(2-{4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ETHYNYL)CYCLOHEXAN-1-OL](/img/structure/B3931333.png)
1-(2-{4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ETHYNYL)CYCLOHEXAN-1-OL
Overview
Description
1-(2-{4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ETHYNYL)CYCLOHEXAN-1-OL is a complex organic compound that features a nitrophenyl group, a piperazine ring, and a cyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ETHYNYL)CYCLOHEXAN-1-OL typically involves multiple steps:
Formation of the nitrophenylpiperazine intermediate: This step involves the reaction of 4-nitroaniline with piperazine under controlled conditions to form 1-(4-nitrophenyl)piperazine.
Coupling with a phenylacetylene derivative: The nitrophenylpiperazine intermediate is then coupled with a phenylacetylene derivative using a palladium-catalyzed cross-coupling reaction to form the ethynylphenyl intermediate.
Cyclohexanol incorporation: Finally, the ethynylphenyl intermediate is reacted with cyclohexanol under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-{4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ETHYNYL)CYCLOHEXAN-1-OL can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions on the piperazine ring.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
1-(2-{4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ETHYNYL)CYCLOHEXAN-1-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a tyrosinase inhibitor.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(2-{4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ETHYNYL)CYCLOHEXAN-1-OL involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(2-{4-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ETHYNYL)CYCLOHEXAN-1-OL can be compared with other similar compounds:
1-(4-Nitrophenyl)piperazine: Shares the nitrophenyl and piperazine moieties but lacks the ethynyl and cyclohexanol groups.
1-(4-Methoxyphenyl)piperazine: Contains a methoxy group instead of a nitro group, leading to different chemical properties.
1-(4-Bromophenyl)piperazine: Features a bromine atom instead of a nitro group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[2-(1-hydroxycyclohexyl)ethynyl]phenyl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c29-24(21-6-4-20(5-7-21)12-15-25(30)13-2-1-3-14-25)27-18-16-26(17-19-27)22-8-10-23(11-9-22)28(31)32/h4-11,30H,1-3,13-14,16-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJYSUYUXPFCBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-propylphenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate](/img/structure/B3931257.png)
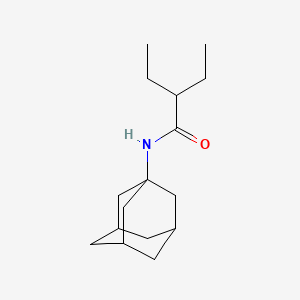
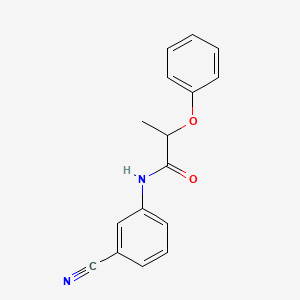
![N-[2-(4-methoxyphenyl)ethyl]-2-phenoxypropanamide](/img/structure/B3931271.png)
![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-5-[(pyrimidin-2-ylthio)methyl]-2-furamide](/img/structure/B3931273.png)

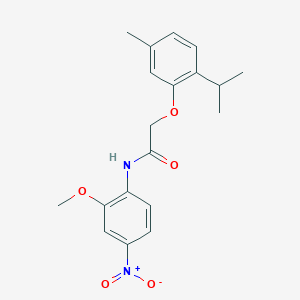
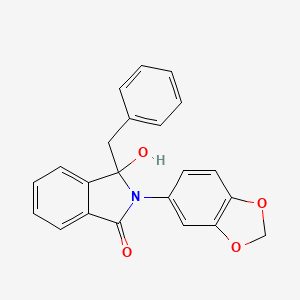
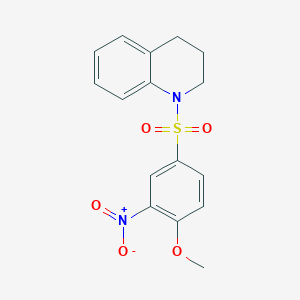
![Methyl 2-methyl-5-oxo-7-(thiophen-2-yl)-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B3931320.png)
![METHYL 2-[(2-METHYL[1]BENZOFURO[3,2-D]PYRIMIDIN-4-YL)SULFANYL]ACETATE](/img/structure/B3931326.png)
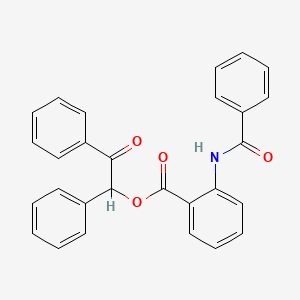
![N-[2-(benzyloxy)-3-ethoxybenzyl]-4-(4-morpholinyl)aniline](/img/structure/B3931359.png)
![2-(4-METHOXYPHENYL)-2-OXO-1-PHENYLETHYL 2-[(2-FURYLCARBONYL)AMINO]ACETATE](/img/structure/B3931362.png)
